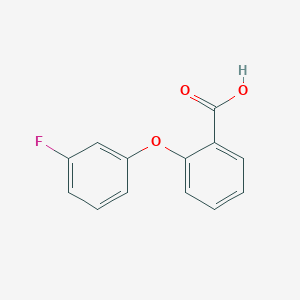

2-(3-氟苯氧基)苯甲酸

描述

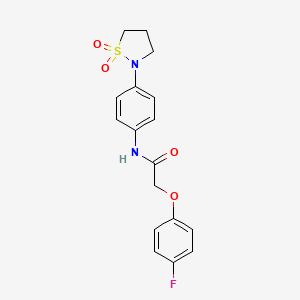

“2-(3-Fluorophenoxy)benzoic acid” is a chemical compound with the empirical formula C13H9FO3 . It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound is related to other benzoic acid derivatives, such as 2-(4-fluorophenoxy)benzoic acid .

Synthesis Analysis

The synthesis of fluorine-substituted phthalides, which are structurally similar to “2-(3-Fluorophenoxy)benzoic acid”, has been accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid . Each acid was reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulfuric acid to get the phthalides .Molecular Structure Analysis

The molecular weight of “2-(3-Fluorophenoxy)benzoic acid” is 232.21 . The compound crystallizes in the monoclinic crystal system . The structure of the compound can be represented by the SMILES stringOC(=O)c1cccc(Oc2ccc(F)cc2)c1 . Physical and Chemical Properties Analysis

“2-(3-Fluorophenoxy)benzoic acid” is a solid at room temperature . It has a melting point of 142-144°C . The compound is likely to have similar solubility properties to benzoic acid, which is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .科学研究应用

用于检测活性氧化物种的荧光探针

已经开发出2-(3-氟苯氧基)苯甲酸衍生物,如HPF和APF,作为新型荧光探针,用于选择性检测高度活性氧化物种(hROS),如羟基自由基和过氧化物酶的反应中间体。这些探针具有很高的选择性,并已应用于活细胞中,为研究生物系统中hROS的作用提供了重要工具(Setsukinai et al., 2003)。

用于生物分子检测的荧光探针设计

对荧光素衍生物的研究,包括2-(3-氟苯氧基)苯甲酸相关结构,为有针对性地设计用于检测特定生物分子的功能性荧光探针提供了见解。这项研究已经导致了对一氧化氮的高灵敏度探针的开发,这在各种生物系统中非常有用(Tanaka et al., 2001)。

感知pH值和金属阳离子

2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并噁唑和苯并噻唑的衍生物,与2-(3-氟苯氧基)苯甲酸相关,已被应用为用于感知pH值变化和镁离子、锌等金属阳离子的荧光探针。这展示了该化合物在检测生物系统中的环境变化方面的多功能性(Tanaka et al., 2001)。

基于吸附的钴回收

已经使用2-(3-氟苯氧基)苯甲酸衍生物来修饰吸附剂,用于从水溶液中去除钴离子。这种应用在环境修复和有价值金属回收中至关重要(Gunjate et al., 2020)。

高性能聚合物的开发

从3-氟苯酚合成2-(2-氟-4-羟基苯甲酰)-苯甲酸导致了高性能聚合物的开发,这些聚合物在工程塑料和膜材料中具有应用。这些聚合物表现出优异的溶解性和热性能,表明它们在先进材料科学中的潜力(Xiao et al., 2003)。

安全和危害

作用机制

Target of Action

The primary targets of 2-(3-Fluorophenoxy)benzoic acid are currently unknown. This compound is a derivative of benzoic acid , which is known to have antimicrobial properties and is used as a food preservative . .

Mode of Action

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid

Biochemical Pathways

It is known that benzoic acid derivatives are involved in the shikimate pathway for the biosynthesis of phenolic acids . They can also influence the biosynthesis of flavonoids and other phenolic compounds

Pharmacokinetics

It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

A related compound, 4-chloro-2-(2-fluorophenoxy)-n-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide, has been shown to exhibit considerable anticonvulsant activity, proper sedative–hypnotic effect, no memory impairment, and no muscle relaxant effect

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For example, the degradation of certain pesticides in soil environments can be influenced by microbial activity . .

生化分析

Biochemical Properties

It is known that benzoic acid derivatives, such as 2-(3-Fluorophenoxy)benzoic acid, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity .

Cellular Effects

Similar compounds, such as benzoic acid derivatives, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 2-(3-Fluorophenoxy)benzoic acid are not well-defined. It is known that benzoic acid derivatives are involved in various metabolic pathways . They can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

2-(3-fluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKJAUHXJNUFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)

![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)